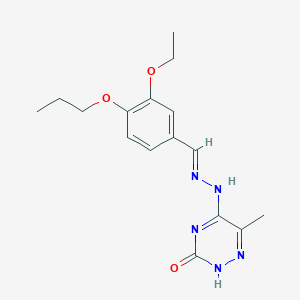![molecular formula C26H32N4O3 B254376 N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, it has been found to protect against oxidative stress and improve cognitive function in animal models. In antimicrobial activity, it has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of various enzymes, including topoisomerase II and carbonic anhydrase, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, it has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function. In antimicrobial activity, it has been found to disrupt bacterial cell membranes and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide in lab experiments include its potential applications in various fields, its ability to inhibit the growth of cancer cells and bacteria, and its neuroprotective effects. However, the limitations include the need for further studies to fully understand its mechanism of action, as well as its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in other fields, such as anti-inflammatory and antiviral activity. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine-2,5-dione, followed by the addition of 2-(1H-benzimidazol-1-yl)acetic acid and diisopropylamine. The resulting product is then purified through recrystallization.
Propriétés
Nom du produit |
N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide |
|---|---|
Formule moléculaire |
C26H32N4O3 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C26H32N4O3/c1-17(2)30(18(3)4)25(32)16-29-23-9-7-6-8-22(23)27-26(29)19-14-24(31)28(15-19)20-10-12-21(33-5)13-11-20/h6-13,17-19H,14-16H2,1-5H3 |
Clé InChI |
XDOIZYKQHSCQCB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B254304.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
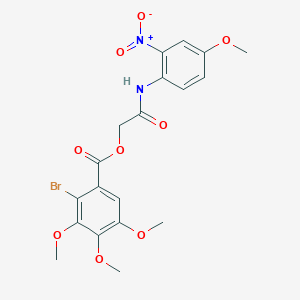

![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
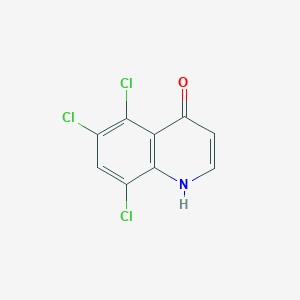
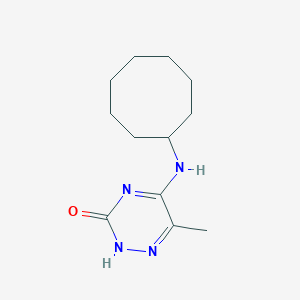
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
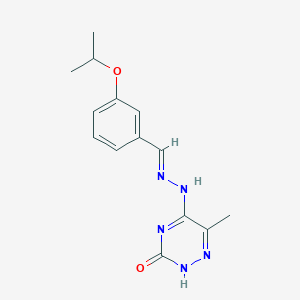
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
